甲基丙烯酰氧基乙酸

描述

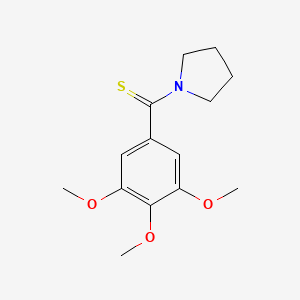

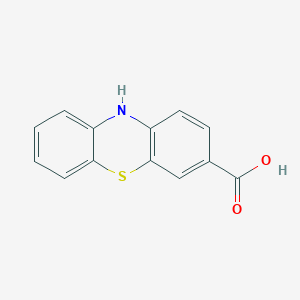

Methacryloyloxyacetic acid (MAA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MAA is a derivative of methacrylic acid and has a carboxylic acid functional group. It is an organic compound with the formula CH2=C(CH3)CO2H . This colorless, viscous liquid is a carboxylic acid with an acrid unpleasant odor. It is soluble in warm water and miscible with most organic solvents .

Synthesis Analysis

The synthesis of methacrylic acid, from which MAA is derived, is prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This derivative in turn is hydrolyzed to methacrylic acid, or esterified to methyl methacrylate in one step . Another route to methacrylic acid starts with isobutylene, which is obtainable by dehydration of tert-butanol . Methacryloyloxyacetic acid (I) is synthesized in 80% yield from its tert-butyl ester (IV) by the acid catalyzed E1 elimination of the tert-butyl group in dilute acetonitrile solution .

Molecular Structure Analysis

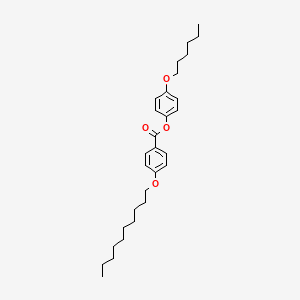

The molecular formula of Methacryloyloxyacetic acid is C6H8O4 . The structure of the molecule can be viewed using a structural formula editor and a 3D model viewer .

Chemical Reactions Analysis

Methacrylic acid, from which MAA is derived, is involved in several kinds of organic reactions . It is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Physical And Chemical Properties Analysis

The physical and chemical properties of a substance refer to the characteristics that can be observed or measured without changing the substance’s composition . Unfortunately, specific physical and chemical properties of Methacryloyloxyacetic acid were not found in the search results.

科学研究应用

牙科应用

甲基丙烯酰氧基乙酸 (MAA) 已被探索其在牙科应用中的潜力。一项研究专注于为牙科创建基于聚(甲基丙烯酸)和羟基磷灰石的新复合材料。这些复合材料显示出有希望的生物相容性和牙科修复和植入的潜力 (Cucuruz 等人,2016)。

生物医学和组织工程

MAA 在生物医学应用中也很重要,尤其是在组织工程中。对明胶甲基丙烯酰 (GelMA) 水凝胶(MAA 的衍生物)的研究表明,由于其生物学特性和可调节的物理特性,它们适用于包括组织工程在内的各种生物医学应用 (岳等人,2015)。此外,GelMA 水凝胶可以使用不同的方法进行微加工,以获得生物医学结构中的受控结构 (岳等人,2017)。

磁共振成像 (MRI)

在 MRI 应用中,甲基丙烯酰氧基乙酸衍生物已被用于开发生物相容性共聚物以增强成像。这些共聚物,如 N-(2-羟丙基)甲基丙烯酰胺 (HPMA) 偶联物,在巨噬细胞介导的恶性肿瘤的临床 MR 成像中显示出潜力 (Zarabi 等人,2006)。

药物和药物递送系统

据报道,甲基丙烯酰氧基乙酸的合成在创建用于制药用途的共聚物方面具有潜在应用 (Guistina & Hall,1991)。这些共聚物可用于药物递送系统,特别是用于靶向和缓释。

粘膜给药系统

在粘膜给药系统的背景下,使用硫化壳聚糖和聚(甲基丙烯酸)配制的纳米颗粒在提高口腔生物利用度和针对特定吸收部位释放方面显示出潜力 (Saboktakin 等人,2011)。

安全和危害

属性

IUPAC Name |

2-(2-methylprop-2-enoyloxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(2)6(9)10-3-5(7)8/h1,3H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCPOLLWTJARLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516761 | |

| Record name | [(2-Methylacryloyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6852-90-0 | |

| Record name | [(2-Methylacryloyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3055983.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3055984.png)